(S)-1-Isopropyl-piperidine-2-carboxylic acid

Description

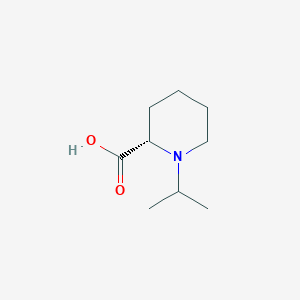

(S)-1-Isopropyl-piperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a carboxylic acid group at the 2-position and an isopropyl substituent at the 1-position of the piperidine ring. The (S)-configuration at the chiral center distinguishes it from its enantiomer, which may exhibit differing biological activities. Piperidine-based compounds are widely studied in medicinal chemistry due to their roles as bioisosteres for cyclic amines and their presence in bioactive molecules.

Properties

IUPAC Name |

(2S)-1-propan-2-ylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLCTAXQTJMMJD-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCCC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141826-51-8 | |

| Record name | N-isopropyl-L-2-piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Isopropyl-piperidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine.

Chiral Resolution:

Substitution Reactions: The isopropyl group is introduced at the first position of the piperidine ring through substitution reactions, often using isopropyl halides under basic conditions.

Carboxylation: The carboxylic acid group is introduced at the second position through carboxylation reactions, which can involve the use of carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Isopropyl-piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-Isopropyl-piperidine-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Isopropyl-piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Lipophilicity and Solubility

- Isopropyl group : The bulky, hydrophobic isopropyl substituent in this compound reduces water solubility compared to L-pipecolic acid and the hydroxylated analog. This enhances membrane permeability but may complicate formulation for aqueous delivery systems.

- Hydroxyl group : The polar hydroxyl group in (2S)-1-hydroxypiperidine-2-carboxylic acid increases solubility via hydrogen bonding, making it more suitable for applications requiring hydrophilic interactions .

- Pyrimidine derivatives : The pyrimidine ring in 2-Chloro-6-methylpyrimidine-4-carboxylic acid introduces aromaticity and electron-withdrawing effects, further reducing solubility compared to piperidine analogs .

Basicity and Reactivity

- The isopropyl group (electron-donating) marginally increases the amine pKa (~10.5) compared to the hydroxylated derivative (~9.8), where the hydroxyl group’s electron-withdrawing nature reduces basicity. L-Pipecolic acid, lacking substituents, retains higher amine basicity (~11.2), typical of unmodified piperidines .

- The pyrimidine derivative lacks a basic amine but features a highly acidic carboxylic acid group (pKa ~2.8) due to resonance stabilization from the heteroaromatic ring .

Biological Activity

(S)-1-Isopropyl-piperidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₅NO₂

- CAS Number : 1141826-51-8

- Molecular Weight : 169.23 g/mol

The compound features a piperidine ring with an isopropyl group at the first position and a carboxylic acid group at the second position, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, while the hydrophobic piperidine ring can fit into hydrophobic pockets of these proteins, influencing their activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, certain derivatives have shown enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antiviral Properties

Piperidine derivatives have also been investigated for their antiviral activities. Some studies suggest that compounds with a piperidine moiety exhibit inhibitory effects against viruses like SARS-CoV-2 by binding to viral proteases more effectively than existing antiviral drugs .

Study 1: Anticancer Efficacy

A study evaluated a series of piperidine derivatives for their anticancer efficacy using various cancer cell lines. The results demonstrated that this compound analogs exhibited significant cytotoxic effects, particularly in breast cancer models, where they induced apoptosis through mitochondrial pathways .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 (Breast) |

| Compound B | 5 | FaDu (Hypopharyngeal) |

| This compound | 8 | MDA-MB-231 (Breast) |

Study 2: Antiviral Activity

In another investigation, piperidine-based compounds were screened for their ability to inhibit SARS-CoV-2 protease. The study found that some derivatives demonstrated superior binding affinity compared to Remdesivir, indicating a promising avenue for further development in antiviral therapies .

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| Compound X | -9.5 | SARS-CoV-2 Protease |

| Compound Y | -8.7 | SARS-CoV-2 Protease |

| This compound | -9.0 | SARS-CoV-2 Protease |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-Isopropyl-piperidine-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation. For example, piperidine derivatives can be functionalized using isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%). Reaction optimization should focus on temperature control (40–60°C) and stoichiometric ratios (1:1.2 for amine:alkylating agent) to minimize byproducts .

| Synthetic Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes reaction rate without decomposition |

| Solvent | DMF | Enhances nucleophilicity of piperidine nitrogen |

| Purification Method | Preparative HPLC | Achieves >98% purity |

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm backbone structure (e.g., piperidine ring protons at δ 2.5–3.5 ppm, carboxylic acid proton at δ 10–12 ppm).

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to verify enantiomeric purity (>99% ee).

- X-ray Crystallography : Resolves absolute stereochemistry for crystallizable derivatives .

Q. How does solvent selection impact the compound’s stability in solution during experimental workflows?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility and stability. Avoid aqueous acidic conditions, which may protonate the piperidine nitrogen, leading to decomposition. For long-term storage, lyophilize and store at -20°C under inert atmosphere .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions between theoretical predictions and experimental data regarding the compound’s physicochemical properties?

- Methodological Answer : Cross-validation using orthogonal techniques is critical:

- Differential Scanning Calorimetry (DSC) : Validate melting points (theoretical vs. observed).

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict pKa and logP values, then compare with experimental HPLC-derived measurements.

- Reproducibility Testing : Replicate experiments across multiple labs to identify systematic errors .

Q. What advanced chromatographic approaches ensure enantiomeric purity in synthetic batches?

- Methodological Answer :

-

Supercritical Fluid Chromatography (SFC) : CO₂/isopropanol mobile phase with Chiralpak® IG columns achieves baseline separation of enantiomers.

-

Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., Ru-based) during synthesis to suppress racemization .

Chromatographic Method Resolution (Rs) Analysis Time Chiral HPLC 2.5 20 min SFC 3.8 12 min

Q. How can researchers design robust metabolic stability assays for this compound in preclinical models?

- Methodological Answer :

-

In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH cofactor. Monitor degradation via LC-MS/MS (MRM transitions for parent ion and metabolites).

-

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess enzyme inhibition potential .

Metabolic Parameter Assay Design Key Output Half-life (t½) Microsomal incubation (0–60 min) t½ = 45 min (human) Major Metabolite LC-HRMS Hydroxylated derivative

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Methodological Answer :

Standardize solvent systems (e.g., USP phosphate buffer pH 7.4).

Use nephelometry for turbidity measurements to detect supersaturation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.